N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-15-7-9-16(10-8-15)26-12-18(25)22-17-4-2-1-3-14(17)11-19-23-20(24-27-19)13-5-6-13/h1-4,7-10,13H,5-6,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEHNFVHYBUAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a DMSO medium.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the fluorophenoxyacetamide moiety: This can be done through nucleophilic substitution reactions where a fluorophenol derivative reacts with an acetamide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties:
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. For instance, derivatives of oxadiazole compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring is believed to enhance the interaction with bacterial cell membranes, thereby increasing permeability and leading to cell death.
Antifungal Properties:
In addition to antibacterial effects, the compound has demonstrated antifungal activity against pathogens like Candida albicans. The MIC values for this compound were reported between 16.69 and 78.23 µM . The mechanism of action is thought to involve disruption of fungal cell wall synthesis or function, although further research is needed to elucidate the exact pathways involved.
Cancer Therapeutics
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide has been explored for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting proteasome activity, which plays a crucial role in regulating protein degradation in cancer cells . For example, certain oxadiazole derivatives have been identified as potent inhibitors of cancer cell proliferation with IC50 values significantly lower than traditional chemotherapeutics .
Case Studies:
- Breast Cancer Cells: A study demonstrated that a related oxadiazole compound inhibited CT-L proteasome activity in MDA-MB-468 breast cancer cells with an IC50 value of 0.60 µM . This suggests that compounds with the oxadiazole scaffold may be effective in targeting proteasome pathways in cancer therapy.
- Molecular Docking Studies: Computational studies involving molecular docking have indicated that this compound can effectively bind to key proteins involved in cancer progression, providing a basis for further development as a targeted therapeutic agent .
Structure-Activity Relationship (SAR)
The structural features of this compound play a significant role in its biological activity. The incorporation of fluorine atoms and the oxadiazole ring enhances lipophilicity and bioavailability. SAR studies have indicated that modifications to the phenyl and oxadiazole moieties can significantly impact potency and selectivity against different microbial strains .
Mechanism of Action
The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenoxyacetamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Table 2: Reported Activities of Structural Analogs
Key Observations :
- Triazole-based analogs (e.g., ) exhibit kinase inhibition, suggesting the target’s oxadiazole core could be optimized for similar pathways.
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Compounds
Key Observations :
- Higher hydrogen bond acceptors (5–6) suggest moderate solubility, necessitating formulation optimization.
Biological Activity
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-fluorophenoxy)acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
| Property | Value |
|---|---|
| Molecular Formula | C16H16F N3O3 |
| Molecular Weight | 313.31 g/mol |
| CAS Number | 1235066-50-8 |
| IUPAC Name | This compound |
The presence of the oxadiazole and phenoxy moieties is significant for its biological activity, as these groups are often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known to inhibit certain enzymes involved in cancer progression, while the phenoxy group may enhance the compound's lipophilicity, facilitating better cellular uptake.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as carbonic anhydrase, which has implications in cancer therapy.
- Receptor Modulation: Interaction with various receptors can modulate signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study Findings:
- A study reported an IC50 value of 15 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative effects.
- Molecular docking studies suggest that the compound binds effectively to the active site of target proteins involved in cancer cell growth.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. The presence of the oxadiazole moiety contributes to its effectiveness against bacterial strains.
Case Study Findings:
- The compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Comparative studies indicated that it outperformed standard antibiotics like ampicillin in certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and phenoxy groups can significantly influence its potency.
Key SAR Insights:
- Cyclopropyl Group: Enhancements in anticancer activity were observed with substitutions on the cyclopropyl ring.
- Phenoxy Substituents: Variations in the fluorine substitution on the phenoxy group resulted in altered antimicrobial efficacy.
Q & A
Basic: What synthetic strategies are recommended for optimizing the preparation of this compound, particularly the cyclopropane-oxadiazole moiety?
Answer:
The synthesis of the cyclopropane-oxadiazole core can be approached via a multi-step protocol:
- Step 1: Cyclopropane introduction through [3+2] cycloaddition of nitrile oxides with alkenes, followed by functionalization .
- Step 2: Oxadiazole formation via cyclization of acylhydrazides with cyanogen bromide (BrCN) or using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Final Coupling: The fluorophenoxy acetamide side chain can be introduced via nucleophilic aromatic substitution (SNAr) using K₂CO₃/KI in DMF at 80–90°C .
Key Optimization Parameters:
- Use anhydrous conditions for oxadiazole cyclization to avoid hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7); typical Rf for intermediates: 0.28–0.65 .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
- X-ray Crystallography: Resolve the 3D structure, including cyclopropane ring geometry and oxadiazole planarity. Monoclinic systems (e.g., space group Cc) with unit cell parameters (e.g., a = 4.9–23.6 Å) are common for similar compounds .
- NMR Spectroscopy:
- FTIR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Advanced: How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Answer:
- Deuterated Solvent Effects: Ensure solvents (e.g., DMSO-d₆, CDCl₃) are anhydrous. Residual protons in DMSO-d₆ may obscure NH signals .
- Dynamic Effects: Check for hindered rotation in the acetamide group (e.g., variable-temperature NMR to observe coalescence) .
- Impurity Analysis: Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust purification steps if necessary .
Advanced: What computational methods are suitable for predicting solubility and electronic properties?
Answer:
- Solubility Prediction: Apply the General Solubility Equation (GSE) using melting point and logP values. For aqueous solubility, use Abraham descriptors .
- Electronic Properties:
Advanced: How to evaluate the stability of this compound under varying pH and temperature conditions?
Answer:
- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (typical range: 75–90°C for related acetamides) .
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 254 nm) .
Advanced: What strategies are recommended for mechanistic studies of oxadiazole ring formation?
Answer:
- Isotopic Labeling: Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .
- Kinetic Profiling: Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Computational Modeling: Simulate transition states (e.g., Gaussian 09) to explore cyclization pathways and activation energies .
Basic: How to design a bioactivity screening protocol for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
